molecular formula C12H13ClO3 B14534525 Methyl 1-(3-chlorophenoxy)cyclobutane-1-carboxylate CAS No. 62410-62-2

Methyl 1-(3-chlorophenoxy)cyclobutane-1-carboxylate

Cat. No.: B14534525
CAS No.: 62410-62-2
M. Wt: 240.68 g/mol
InChI Key: UBLOEIPLSDEOCQ-UHFFFAOYSA-N
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Description

Methyl 1-(3-chlorophenoxy)cyclobutane-1-carboxylate is an organic compound that belongs to the class of cyclobutane carboxylates This compound features a cyclobutane ring substituted with a methyl ester group and a 3-chlorophenoxy group

Properties

CAS No.

62410-62-2

Molecular Formula

C12H13ClO3

Molecular Weight

240.68 g/mol

IUPAC Name

methyl 1-(3-chlorophenoxy)cyclobutane-1-carboxylate

InChI

InChI=1S/C12H13ClO3/c1-15-11(14)12(6-3-7-12)16-10-5-2-4-9(13)8-10/h2,4-5,8H,3,6-7H2,1H3

InChI Key

UBLOEIPLSDEOCQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCC1)OC2=CC(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3-chlorophenoxy)cyclobutane-1-carboxylate typically involves the reaction of 3-chlorophenol with cyclobutanecarboxylic acid derivatives. One common method includes the esterification of cyclobutanecarboxylic acid with methanol in the presence of an acid catalyst, followed by the nucleophilic substitution of the resulting ester with 3-chlorophenol under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-chlorophenoxy)cyclobutane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Methyl 1-(3-chlorophenoxy)cyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which Methyl 1-(3-chlorophenoxy)cyclobutane-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(4-chlorophenoxy)cyclobutane-1-carboxylate
  • Methyl 1-(3-bromophenoxy)cyclobutane-1-carboxylate
  • Methyl 1-(3-fluorophenoxy)cyclobutane-1-carboxylate

Uniqueness

Methyl 1-(3-chlorophenoxy)cyclobutane-1-carboxylate is unique due to the presence of the 3-chlorophenoxy group, which imparts distinct chemical and biological properties compared to its analogs. The position and nature of the substituent on the phenoxy ring can significantly influence the compound’s reactivity, stability, and interaction with biological targets.

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